molecular formula C30H24N2O5 B12709048 2-Furancarboxamide, N-(2-benzoyl-8,9-dihydro-8,8-dimethyl-5-phenyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-1-yl)- CAS No. 172985-42-1

2-Furancarboxamide, N-(2-benzoyl-8,9-dihydro-8,8-dimethyl-5-phenyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-1-yl)-

Cat. No.: B12709048
CAS No.: 172985-42-1
M. Wt: 492.5 g/mol
InChI Key: VYYNETUEBKKUJL-UHFFFAOYSA-N
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Description

2-Furancarboxamide, N-(2-benzoyl-8,9-dihydro-8,8-dimethyl-5-phenyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-1-yl)- is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by a furan ring fused with a pyrano-pyridine system, which is further substituted with benzoyl and phenyl groups. Its intricate structure makes it a subject of interest in synthetic chemistry and pharmacological research.

Preparation Methods

The synthesis of 2-Furancarboxamide, N-(2-benzoyl-8,9-dihydro-8,8-dimethyl-5-phenyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-1-yl)- involves multiple steps, typically starting with the preparation of the furan ring followed by the construction of the pyrano-pyridine system. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity, often through the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

2-Furancarboxamide, N-(2-benzoyl-8,9-dihydro-8,8-dimethyl-5-phenyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-1-yl)- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.

    Biology: Its structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Potential pharmacological applications include its use as a lead compound for developing new drugs targeting specific enzymes or receptors.

    Industry: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl and phenyl groups play a crucial role in binding to these targets, while the furan and pyrano-pyridine systems contribute to the overall stability and specificity of the interaction. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes .

Comparison with Similar Compounds

Similar compounds to 2-Furancarboxamide, N-(2-benzoyl-8,9-dihydro-8,8-dimethyl-5-phenyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-1-yl)- include other furan and pyridine derivatives with similar structural features. These compounds may share some chemical properties and reactivity but differ in their specific applications and biological activities. Examples of similar compounds include:

This detailed article provides a comprehensive overview of 2-Furancarboxamide, N-(2-benzoyl-8,9-dihydro-8,8-dimethyl-5-phenyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-1-yl)-, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

172985-42-1

Molecular Formula

C30H24N2O5

Molecular Weight

492.5 g/mol

IUPAC Name

N-(4-benzoyl-12,12-dimethyl-8-phenyl-5,11-dioxa-7-azatricyclo[7.4.0.02,6]trideca-1(9),2(6),3,7-tetraen-3-yl)furan-2-carboxamide

InChI

InChI=1S/C30H24N2O5/c1-30(2)16-20-21(17-36-30)24(18-10-5-3-6-11-18)32-29-23(20)25(31-28(34)22-14-9-15-35-22)27(37-29)26(33)19-12-7-4-8-13-19/h3-15H,16-17H2,1-2H3,(H,31,34)

InChI Key

VYYNETUEBKKUJL-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(CO1)C(=NC3=C2C(=C(O3)C(=O)C4=CC=CC=C4)NC(=O)C5=CC=CO5)C6=CC=CC=C6)C

Origin of Product

United States

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